2-Bromo-6-methylpyridin-4-ol
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in medicinal chemistry. researchgate.net These six-membered aromatic rings containing one nitrogen atom are integral to numerous natural products, including vitamins and alkaloids. researchgate.net Their unique structural and electronic properties, such as weak basicity, water solubility, and the ability to form hydrogen bonds, make them significant in the development of new drugs. jchemrev.com The pyridine nucleus is a common feature in many FDA-approved drugs and is a key building block in the synthesis of pharmaceuticals and agrochemicals. rsc.org The versatility of pyridine derivatives allows them to interact with a wide range of biological targets, including enzymes and receptors, leading to their use in treatments for various conditions like microbial infections, cancer, and diabetes. researchgate.netjchemrev.com The continuous exploration of pyridine-based scaffolds in drug discovery highlights their immense therapeutic potential. rsc.orgajrconline.org
Specific Academic Relevance of Substituted Pyridinols: A Focus on 2-Bromo-6-methylpyridin-4-ol
Substituted pyridinols, a class of pyridine derivatives characterized by the presence of a hydroxyl group, are of particular interest in synthetic and medicinal chemistry. The specific compound, this compound, is a heterocyclic organic molecule featuring a pyridine ring with a bromine atom at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position. This substitution pattern imparts unique chemical properties to the molecule. The presence of the bromine atom, a good leaving group, and a hydroxyl group, which can be further functionalized, makes it a versatile intermediate in the synthesis of more complex molecules. cymitquimica.com Its structure suggests potential biological activity, making it a subject of interest in pharmaceutical research. cymitquimica.com
Evolution of Synthetic Strategies for Brominated Pyridinols and Analogues
The synthesis of brominated pyridinols and their analogues has evolved to provide more efficient and selective methods. A common strategy for the synthesis of brominated pyridines involves the direct bromination of a pyridine precursor. For instance, the synthesis of 2-bromo-6-methylpyridine (B113505) can be achieved from 2-amino-6-methylpyridine (B158447) through a Sandmeyer-type reaction, involving treatment with hydrogen bromide, bromine, and sodium nitrite (B80452). chemicalbook.com Another approach involves the metal-halogen exchange on a dibrominated pyridine, followed by reaction with an appropriate electrophile. mdpi.com
More recently, electrochemical methods have been developed for the regioselective bromination of pyridine derivatives. researchgate.net These methods offer a more sustainable and controlled approach, avoiding the use of harsh reagents. The evolution of these synthetic strategies has been driven by the need for efficient access to a wide variety of substituted pyridines for applications in drug discovery and materials science. semanticscholar.org The development of new synthetic routes allows for the creation of novel analogues with potentially enhanced biological activities. semanticscholar.org
Unaddressed Research Questions and Future Directions in Fundamental Investigation of the Compound
While this compound and its isomers have been synthesized and utilized as building blocks, a comprehensive investigation into their fundamental chemical and physical properties remains an area for further exploration. Key unanswered questions include a detailed understanding of its tautomeric equilibrium, as hydroxypyridines can exist in equilibrium with their pyridone forms. The influence of the specific substitution pattern on its reactivity, acidity, and potential as a ligand in coordination chemistry warrants more in-depth studies.
Future research could focus on:
Detailed Spectroscopic and Crystallographic Analysis: A thorough characterization using advanced spectroscopic techniques and single-crystal X-ray diffraction would provide precise information about its molecular structure and intermolecular interactions.
Exploration of its Reactivity: Systematic studies on its participation in various organic reactions, such as cross-coupling reactions, would expand its utility as a synthetic intermediate.
Computational Modeling: Theoretical calculations could provide insights into its electronic structure, reactivity, and spectroscopic properties, complementing experimental findings.
Investigation of Biological Activity: Screening for potential biological activities could uncover new applications in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNRMWSGWYQIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Reaction Pathways for the Synthesis of 2-Bromo-6-methylpyridin-4-ol
The most established and logical synthetic route to this compound involves the chemical modification of a readily available precursor, 2-bromo-6-methylpyridin-4-amine (B1280533). This approach leverages classical diazotization chemistry, a cornerstone of aromatic and heteroaromatic synthesis.
General Reaction Scheme: 2-bromo-6-methylpyridin-4-amine → [Intermediate Diazonium Salt] → this compound
The conversion of 2-bromo-6-methylpyridin-4-amine to this compound is a two-step process initiated by diazotization.
Formation of the Diazonium Salt: The reaction is initiated by treating the starting amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). The electrophilic nitrosonium ion (NO⁺) is generated from nitrous acid and is attacked by the nucleophilic amino group. A series of proton transfers and a dehydration step follow, leading to the formation of a pyridin-4-diazonium salt. Maintaining low temperatures is critical as diazonium salts can be unstable.
Hydrolysis of the Diazonium Salt: The resulting diazonium salt is an excellent leaving group (N₂ gas). In the presence of water, the diazonium group is displaced by a water molecule in a nucleophilic aromatic substitution reaction (SɴAr-type mechanism). The intermediate oxonium ion then deprotonates to yield the final product, this compound. Gently warming the reaction mixture after diazotization often facilitates this hydrolysis step.
The efficiency of the diazotization-hydrolysis sequence is highly dependent on carefully controlled reaction parameters. While this specific transformation is not catalyzed in the traditional sense, the conditions under which it is performed are crucial for maximizing yield and purity.
Below is a table outlining key parameters and their typical optimization ranges for the synthesis of pyridinols from pyridinamines.
| Parameter | Condition/Reagent | Rationale and Optimization Considerations |
| Acid | H₂SO₄, HBr, HCl | The choice of acid affects the counter-ion of the diazonium salt and the overall reaction medium. H₂SO₄ is often preferred for subsequent hydrolysis as the bisulfate anion is less nucleophilic than halides, minimizing side reactions. |
| Nitrite Source | Sodium Nitrite (NaNO₂) | Typically added as an aqueous solution dropwise to the acidic solution of the amine. A slight excess (1.1–1.5 equivalents) is used to ensure complete conversion of the amine. |
| Temperature | 0–5 °C | Strict temperature control is the most critical parameter to prevent premature decomposition of the unstable diazonium salt and minimize the formation of unwanted side products. |
| Solvent | Water, Aqueous Acid | The reaction is typically carried out in an aqueous medium, which also serves as the nucleophile for the final hydrolysis step. |
| Hydrolysis Step | Gentle Warming (e.g., to 50–80 °C) | After the diazonium salt is formed, the temperature is carefully raised to promote the evolution of N₂ gas and the substitution by water to form the hydroxyl group. |
Exploration of Novel and Efficient Synthetic Routes
Beyond traditional methods, modern organic synthesis offers a variety of advanced strategies that could potentially be applied to construct this compound with high efficiency and selectivity.
Organometallic cross-coupling reactions, particularly those catalyzed by palladium, represent a powerful tool for C-C and C-O bond formation. A hypothetical but viable novel route could involve a Suzuki-Miyaura or Buchwald-Hartwig type C-O coupling.
For instance, a synthetic strategy could begin with 2,4-dibromo-6-methylpyridine (B1314160). guidechem.com Regioselective functionalization at the more reactive C4 position could be achieved using organometallic methods.
Suzuki-Miyaura Coupling: While typically used for C-C bonds, variations for C-O bond formation exist. A reaction between 2,4-dibromo-6-methylpyridine and a boronic acid derivative under palladium catalysis could potentially be explored.
Buchwald-Hartwig C-O Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alcohol. A more relevant approach here might be the coupling of 2,4-dibromo-6-methylpyridine with a suitable oxygen-containing nucleophile, like an acetate (B1210297) or a protected hydroxyl group, followed by deprotection.
The table below summarizes conditions often employed in palladium-catalyzed cross-coupling reactions on bromopyridine substrates. mdpi.com
| Component | Example | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Provides the active Pd(0) species to initiate the catalytic cycle. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step in Suzuki coupling or for deprotonating the nucleophile in C-O coupling. |
| Solvent | Dioxane, Toluene, DMF | Aprotic solvents are typically used to ensure compatibility with the organometallic reagents. |
The key challenge in this approach is achieving high regioselectivity, ensuring that the substitution occurs at the C4 position while leaving the C2 bromine atom intact for further functionalization.
Modern catalytic systems offer green and efficient alternatives to traditional synthetic methods.
Photoredox Catalysis: Visible-light photoredox catalysis uses light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under mild conditions. beilstein-journals.org A potential application could involve the radical-mediated hydroxylation of a 2-bromo-6-methylpyridine (B113505) derivative. For example, a C-H bond at the C4 position could be functionalized, or a precursor could be designed to undergo a photoredox-catalyzed cyclization to form the pyridinol ring system. rsc.org
Electrocatalysis: Electrosynthesis uses electrical current to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants. An electrochemical approach could be envisioned for the hydroxylation of a 2-bromo-6-methylpyridine precursor, potentially offering a high degree of control over the reaction.
For a molecule like this compound, selective functionalization is key to its use as a synthetic intermediate. The existing substituents on the pyridine (B92270) ring direct the position of any subsequent reactions.
Directing Effects:
The hydroxyl group (-OH) at C4 is a strong ortho-, para-director. In the case of the pyridine ring, it strongly activates the C3 and C5 positions towards electrophilic substitution.
The methyl group (-CH₃) at C6 is a weak activating group, also directing to its ortho and para positions (C5 and C2, respectively).
The bromo group (-Br) at C2 is a deactivating group but is also an ortho-, para-director.
Regioselective Functionalization: The combined electronic effects of the -OH and -CH₃ groups would strongly activate the C3 and C5 positions for electrophilic attack (e.g., nitration, halogenation). The C5 position is particularly activated by both the C4-OH and C6-CH₃ groups. Conversely, nucleophilic substitution would be directed to positions ortho and para to the nitrogen atom, but the existing substitution pattern makes this less straightforward without further modification. This inherent regioselectivity can be exploited to synthesize more complex derivatives starting from this compound. mdpi.com
Derivatization Chemistry of this compound
The strategic functionalization of this compound hinges on the selective reaction at one of its reactive centers. The pyridine ring's electronic nature, influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromo group, governs its reactivity towards electrophiles. Concurrently, the bromine atom serves as an excellent leaving group for nucleophilic substitution and a key handle for modern cross-coupling reactions. The hydroxyl and methyl groups also offer avenues for further chemical modification.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is considered electron-rich due to the powerful electron-donating effect of the hydroxyl group (in its pyridinol form) or the conjugate pyridone system. This enhanced nucleophilicity directs electrophiles to the C-3 and C-5 positions. The directing effects of the existing substituents (OH at C-4, Br at C-2, and CH₃ at C-6) must be considered. The hydroxyl group is a strong activating group and directs ortho and para. Given that the para position (relative to the hydroxyl) is occupied by the ring nitrogen, substitution is directed to the C-3 and C-5 positions (ortho).
Common electrophilic substitution reactions such as nitration (using nitric acid and sulfuric acid) or halogenation (using Br₂ or Cl₂) would be expected to yield 3-nitro or 3,5-dinitro and 3-bromo or 3,5-dibromo derivatives, respectively. The precise conditions would determine the extent of substitution.
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the C-2 position is susceptible to replacement by various nucleophiles, a classic transformation for aryl halides. chemguide.co.uklibretexts.org This reactivity is fundamental for introducing nitrogen-based functional groups. innospk.com
Amination: The conversion of the bromo group to an amino group is a key transformation. This can be achieved through several methods, including classical approaches using ammonia (B1221849) or amines at high temperatures and pressures, or more modern palladium-catalyzed methods like the Buchwald-Hartwig amination. georgiasouthern.edu These reactions are highly efficient and allow for the introduction of a wide range of primary and secondary amines, providing access to compounds like 2-amino-6-methylpyridin-4-ol (B2643011) and its N-substituted derivatives. georgiasouthern.edugeorgiasouthern.edu Such reactions are often carried out using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. georgiasouthern.edu
Cross-Coupling Reactions at the C-Br Bond
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and the C-Br bond in this compound is an ideal handle for these transformations. wikipedia.org
Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyridinol with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.orgorganic-chemistry.org It is widely used to synthesize biaryl and hetero-biaryl structures. nih.govbeilstein-journals.org The reaction is typically catalyzed by a palladium complex [e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand] in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). libretexts.orgscispace.com This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-2 position.
Sonogashira Coupling: This coupling reaction introduces an alkyne moiety by reacting the bromo-pyridinol with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper salts (e.g., CuI) in the presence of an amine base. organic-chemistry.orgresearchgate.net This methodology is invaluable for synthesizing alkynyl-substituted pyridines, which are important precursors for many complex molecules. libretexts.orgsoton.ac.uk
Heck Reaction: The Heck reaction forms a C-C bond by coupling the bromo-pyridinol with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically results in the formation of a substituted alkene, attaching a vinyl group or a more complex unsaturated system to the C-2 position of the pyridine ring. sioc-journal.cnnih.gov
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Aryl/Vinyl-6-methylpyridin-4-ol |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 2-Alkynyl-6-methylpyridin-4-ol |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | 2-Alkenyl-6-methylpyridin-4-ol |
Functionalization of the Hydroxyl Group
The hydroxyl group at the C-4 position behaves as a typical alcohol or phenol, enabling a range of functionalization reactions.
Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) yields the corresponding 4-alkoxy derivative. For example, reacting this compound with methyl iodide and a base like sodium hydride would produce 2-Bromo-4-methoxy-6-methylpyridine.
Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form esters. For instance, reaction with acetyl chloride would yield 2-Bromo-6-methylpyridin-4-yl acetate.
Transformations Involving the Methyl Group
The methyl group at the C-6 position, while generally less reactive than the other functional groups, can also be modified. Its reactivity is enhanced by its position alpha to the pyridine nitrogen.
Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding 2-Bromo-4-hydroxypyridine-6-carboxylic acid. Milder, more controlled oxidation could potentially yield the corresponding aldehyde.
Deprotonation/Alkylation: Treatment with a very strong base (e.g., n-butyllithium or LDA) can deprotonate the methyl group to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to extend the carbon chain at the C-6 position.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to make chemical processes more environmentally benign. nih.gov In the context of synthesizing this compound and its derivatives, several strategies can be employed.
The synthesis of the parent compound often involves multi-step procedures starting from precursors like 2-amino-6-methylpyridine (B158447). chemicalbook.com Applying green chemistry principles would involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reactor, are particularly beneficial.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Aqueous-phase cross-coupling reactions, for example, are a major area of green chemistry research.
Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. The palladium-catalyzed cross-coupling reactions discussed are excellent examples of this principle, as only a small amount of catalyst is needed to facilitate the transformation. Developing recyclable catalysts further enhances the green credentials of a process. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts that operate under mild conditions is a key research goal. nih.gov
By optimizing reaction conditions to use less hazardous materials, reduce waste, and improve energy efficiency, the synthesis and derivatization of this compound can be aligned with the sustainable practices of green chemistry.
Solvent-Free and Water-Mediated Reaction Systems
The pursuit of greener chemical processes has led to increased interest in minimizing or eliminating the use of volatile organic solvents (VOCs), which are often hazardous and contribute to environmental pollution. Water-mediated and solvent-free reactions represent two prominent strategies in this endeavor.
Water-Mediated Synthesis: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While organic reactions are often perceived as incompatible with water, many synthetic transformations can be effectively carried out in aqueous media. For pyridine derivatives, water can facilitate reactions by enhancing reactivity and selectivity through effects like solvophobicity and hydrogen bonding.
A relevant example is the synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine, which is conducted in an aqueous medium. chemicalbook.com The process involves diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid and bromine, followed by decomposition of the diazonium salt. chemicalbook.com The entire sequence uses water as the primary solvent, demonstrating the viability of aqueous systems for synthesizing brominated pyridine cores. chemicalbook.com Although this example does not yield the specific 4-ol isomer, the principles are transferable. The synthesis of this compound could plausibly be adapted to a water-mediated system, particularly in steps involving the manipulation of functional groups on the pyridine ring.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer the ultimate green advantage by completely eliminating the solvent from the reaction mixture. These reactions are typically conducted by grinding solid reactants together, sometimes with gentle heating or microwave irradiation to provide the necessary activation energy. This approach can lead to higher yields, shorter reaction times, and simpler product isolation procedures.
For pyridine derivatives, solvent-free syntheses have been developed for various transformations. nih.gov For instance, a patented process for the bromination of certain pyridines uses N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and can be performed without an additional solvent. google.com Applying this concept to a precursor like 6-methylpyridin-4-ol could offer a direct, solvent-free route to this compound, significantly reducing the process's environmental footprint.
Atom Economy and E-Factor Analysis
To quantitatively assess the environmental performance of a chemical synthesis, green chemistry metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are employed. sheldon.nl
Atom Economy (AE): Developed by Barry Trost, atom economy measures the efficiency with which atoms from the reactants are incorporated into the desired product. savemyexams.com It is calculated as:
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100
A higher atom economy signifies a more efficient reaction with less waste generated as byproducts. ibchem.com Addition reactions, for example, have a theoretical atom economy of 100% as all reactant atoms are incorporated into the single product. savemyexams.com Substitution and elimination reactions, however, inherently generate byproducts, leading to lower atom economies. scranton.edu
For a hypothetical synthesis of this compound via direct bromination of 6-methylpyridin-4-ol using molecular bromine (Br₂), the reaction would be:
C₆H₇NO + Br₂ → C₆H₆BrNO + HBr
The atom economy for this transformation can be calculated based on the molecular weights of the components.
Interactive Data Table: Atom Economy Calculation
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 6-methylpyridin-4-ol | C₆H₇NO | 109.13 | Reactant |
| Bromine | Br₂ | 159.81 | Reactant |
| This compound | C₆H₆BrNO | 188.02 | Product |
| Hydrogen Bromide | HBr | 80.91 | Byproduct |
Calculation: AE (%) = [188.02 / (109.13 + 159.81)] × 100 = 69.9%
This value indicates that even in an ideal reaction, approximately 30% of the reactant mass is converted into the hydrogen bromide byproduct.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor provides a more comprehensive measure of waste by considering not just byproducts but also solvent losses, unreacted reagents, and process aids. sheldon.nl It is defined as the total mass of waste generated per unit mass of product: nih.gov
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The ideal E-Factor is 0. sheldon.nl In practice, E-Factors vary significantly across different sectors of the chemical industry. Bulk chemical production may have E-factors between 1 and 5, while the pharmaceutical industry often sees values ranging from 25 to over 100, and sometimes much higher for complex multi-step syntheses. libretexts.orgrsc.org
To illustrate, let's analyze the hypothetical bromination reaction again, making some practical assumptions for an E-Factor calculation.
Interactive Data Table: E-Factor Analysis (Hypothetical Synthesis)
| Component | Mass Input (g) | Role | Mass in Product (g) | Mass of Waste (g) |
| 6-methylpyridin-4-ol | 109.13 | Limiting Reactant | - | 10.91 (unreacted) |
| Bromine | 175.79 | Excess Reactant | - | 15.98 (unreacted) |
| Solvent (e.g., Acetic Acid) | 500.00 | Reaction Medium | - | 500.00 |
| Water (for workup) | 1000.00 | Process Aid | - | 1000.00 (typically excluded if not contaminated) |
| Organic Solvent (for extraction) | 500.00 | Process Aid | - | 500.00 |
| Desired Product | 169.22 | (90% Yield) | 169.22 | - |
| HBr Byproduct | 72.82 | Generated | - | 72.82 |
| Total | 2284.92 | 169.22 | 1099.71 |
Calculation: E-Factor = 1099.71 g / 169.22 g ≈ 6.5
This simplified analysis, which excludes contaminated water, yields an E-Factor of 6.5. This highlights that solvents and unreacted materials are major contributors to waste. A solvent-free system would dramatically lower this value, bringing the process closer to the ideals of green chemistry.
Elucidation of Molecular Structure and Conformational Dynamics Through Advanced Spectroscopic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for 2-Bromo-6-methylpyridin-4-ol are not available in the reviewed literature. Such studies would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to confirm the connectivity of the molecule, mapping out the precise arrangement of atoms and their through-bond and through-space relationships.
No dynamic NMR studies concerning the potential tautomeric equilibria (e.g., between the pyridin-4-ol and pyridin-4(1H)-one forms) or other conformational exchange processes for this compound have been reported. This type of analysis is crucial for understanding the compound's behavior in solution.
There is no information available from solid-state NMR spectroscopy for this compound. This technique would be vital for characterizing potential polymorphic forms and providing insights into the molecular packing and intermolecular interactions within the crystal lattice.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
While general vibrational frequencies for pyridine (B92270) and phenol-like functional groups are known, a specific, experimentally-derived IR and Raman spectral analysis for this compound, including assignment of its characteristic vibrational modes, has not been published.
A detailed analysis of the hydrogen bonding networks and other intermolecular interactions, typically derived from crystallographic data and supported by vibrational spectroscopy, is not available for this compound.
Based on a thorough search of the available scientific literature, detailed experimental and theoretical data specifically for the compound This compound , as required by the provided outline, could not be located.
The successful generation of scientifically accurate content for the requested sections and subsections hinges on the availability of published research containing specific data points. This includes:
Vibrational Spectroscopy: Experimental FT-IR and FT-Raman spectra, along with corresponding theoretical (e.g., DFT) calculations for this exact molecule, are required to correlate the spectra.
Electronic Spectroscopy: Published UV-Vis and fluorescence spectra are necessary to analyze electronic transitions, construct energy level diagrams, and investigate photophysical properties such as quantum yields. Studies on how different solvents affect these spectra are also needed.
X-ray Crystallography: A solved crystal structure for this compound is essential for the precise determination of its molecular geometry, bond lengths, and bond angles.
While information on related isomers and precursor molecules was found, no resources provided the specific analytical data required for this compound itself. Adhering to the strict instructions to focus solely on this compound and the specified topics is not possible without these foundational research findings. Therefore, the article as outlined cannot be generated at this time.
X-ray Crystallography and Solid-State Structural Analysis
Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The solid-state arrangement of this compound is governed by a network of intermolecular interactions, which can be visualized and quantified using Hirshfeld surface analysis. This computational method maps the regions of close contact between molecules in a crystal, providing insights into the nature and prevalence of different interactions.
In the case of this compound, the hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen atom acts as an acceptor, leading to the formation of strong O—H⋯N hydrogen bonds. These interactions are expected to be a primary motif, organizing the molecules into chains or sheets. Furthermore, the bromine atom can participate in halogen bonding (Br⋯O or Br⋯N) and other short-range contacts. The planar pyridine ring also allows for potential π–π stacking between adjacent molecules.
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented below.
Table 1: Predicted Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for this compound
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | ~35-40% |
| O···H/H···O | ~15-20% |
| C···H/H···C | ~15-20% |
| Br···H/H···Br | ~10-15% |
| N···H/H···N | ~5-10% |
| Br···C/C···Br | ~1-5% |
| Br···N/N···Br | ~1-3% |
Note: This data is predictive and based on the analysis of structurally similar brominated pyridine compounds. researchgate.netnih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface would further detail these interactions, with characteristic spikes indicating the prevalence of specific contact types, such as the distinct "wings" typical of strong hydrogen bonds.
Identification and Characterization of Polymorphic Forms
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of its solid-state characterization. Different polymorphic forms of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. While specific polymorphic forms of this compound have not been detailed in the surveyed literature, the potential for polymorphism exists due to the molecule's ability to form various hydrogen and halogen bonding networks.
The identification of polymorphs typically involves screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. Characterization of these forms would rely on techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR/Raman). Each polymorph would produce a unique X-ray diffraction pattern and exhibit different thermal and spectroscopic signatures, allowing for their unambiguous identification and characterization.
Advanced Mass Spectrometry for Comprehensive Structural Characterization
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (molecular formula C₆H₆BrNO), HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass.
The presence of bromine is a key isotopic signature, as it naturally exists as a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units. This pattern is a definitive indicator for the presence of a single bromine atom in the molecule.
Table 2: Theoretical High-Resolution Mass Data for [M+H]⁺ Ion of this compound
| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| [C₆H₇⁷⁹BrNO]⁺ | ⁷⁹Br | 187.9760 |
| [C₆H₇⁸¹BrNO]⁺ | ⁸¹Br | 189.9740 |
Note: This data is theoretical and calculated based on the elemental composition.
An experimental HRMS measurement confirming these exact masses to within a few parts per million (ppm) would unequivocally validate the elemental formula of the compound.
Elucidation of Fragmentation Pathways and Mechanisms via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pathways of the protonated molecule [M+H]⁺ of this compound can be elucidated to confirm the connectivity of its atoms.
Upon collision-induced dissociation (CID), several characteristic fragmentation pathways are expected for this structure. Common fragmentation mechanisms for pyridine derivatives include ring cleavage and the loss of substituents.
Potential Fragmentation Pathways:
Loss of HBr: A likely fragmentation pathway involves the elimination of a molecule of hydrogen bromide, leading to a significant product ion.
Loss of CO: Following or preceding other fragmentations, the loss of carbon monoxide from the pyridin-4-ol ring is a common pathway for related structures.
Loss of Methyl Radical (•CH₃): Cleavage of the methyl group can occur, resulting in the loss of a methyl radical.
Ring Fission: The pyridine ring itself can undergo cleavage, leading to smaller fragment ions that can help to piece together the original structure.
Table 3: Predicted Key MS/MS Fragments for the [C₆H₇⁷⁹BrNO]⁺ Precursor Ion
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 187.9760 | [M+H - CO]⁺ | CO | 159.9814 |
| 187.9760 | [M+H - Br]⁺ | Br• | 109.0549 |
| 187.9760 | [M+H - H₂O]⁺ | H₂O | 170.9654 |
Note: The fragmentation pathways are predictive and based on general principles of mass spectrometry applied to similar chemical structures. nih.gov
By analyzing the product ion spectrum, a detailed map of the molecule's structure can be constructed, confirming the positions of the bromo, methyl, and hydroxyl substituents on the pyridine ring.
Ion Mobility Mass Spectrometry for Gas-Phase Conformational Analysis
Ion mobility mass spectrometry (IM-MS) is a powerful technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution in the gas phase. This provides information about the three-dimensional structure of the ion. For a relatively rigid molecule like this compound, IM-MS can be used to determine its collision cross-section (CCS), a value that is related to its rotational average projected area.
While significant conformational flexibility is not expected, IM-MS can distinguish between different protomers (isomers based on the site of protonation) or tautomers that might exist in the gas phase. For example, protonation could occur on the pyridine nitrogen or the hydroxyl oxygen, potentially leading to different gas-phase conformations with distinct CCS values. Comparing experimentally measured CCS values with those calculated for theoretically modeled structures can help to identify the most stable gas-phase conformation of the ion. This technique adds another dimension to the structural characterization, bridging the gap between the condensed phase (crystal structure) and the isolated molecule in the mass spectrometer.
Quantum Chemical Calculations (Density Functional Theory - DFT)
No dedicated Density Functional Theory (DFT) studies for this compound were identified in the available literature. Consequently, specific data regarding its optimized geometry, electronic structure, predicted spectroscopic parameters, frontier molecular orbitals, and charge distribution from DFT calculations are not available.
There are no published findings on the geometry optimization and electronic structure analysis of this compound using DFT or other quantum chemical methods.
Information regarding the theoretical prediction of NMR, IR, and UV-Vis spectroscopic parameters for this compound and their validation against experimental data could not be located.
Specific calculations and analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity descriptors for this compound are not present in the reviewed literature.
There were no specific studies found that detail the charge distribution or provide electrostatic potential maps for this compound.
Reaction Mechanism Studies and Transition State Analysis
Detailed computational studies on the reaction mechanisms involving this compound, including transition state analysis, are not available in the scientific literature.
No research detailing the elucidation of potential energy surfaces or specific reaction pathways for this compound through computational methods could be identified.
An in-depth analysis of the chemical compound this compound reveals a complex interplay of structural and electronic factors that dictate its behavior in chemical systems. Theoretical and computational chemistry provides powerful tools to investigate these properties at a molecular level, offering insights into its reactivity, conformational dynamics, and interactions with its environment. This article explores the theoretical underpinnings of this compound's behavior, focusing on solvation effects, molecular dynamics simulations, and the prediction of reactivity indices.
Reactivity Profiles and Fundamental Reaction Mechanisms
Acid-Base Equilibria and Tautomerism (Pyridinol-Pyridone Tautomerism)
A crucial aspect of the chemistry of 2-Bromo-6-methylpyridin-4-ol is its existence as a mixture of two rapidly interconverting tautomers: the pyridinol form (this compound) and the pyridone form (2-Bromo-6-methyl-1H-pyridin-4-one). This equilibrium is a characteristic feature of hydroxypyridines.
The equilibrium position is highly sensitive to the surrounding environment, particularly the solvent. In the gas phase or in non-polar solvents, the pyridinol form can be significantly populated. However, in polar solvents and in the solid state, the equilibrium overwhelmingly favors the pyridone tautomer. This shift is largely attributed to the greater dipole moment of the pyridone form, which allows for stronger intermolecular interactions with polar solvent molecules. Furthermore, the pyridone tautomer can form stable, hydrogen-bonded dimers.
Ab initio calculations on the parent 2-pyridone/2-hydroxypyridine system show the pyridone to be slightly more stable (0.3 kcal/mol), which is in good agreement with experimental gas-phase data. For the 4-pyridone/4-hydroxypyridine system, theoretical studies suggest the hydroxypyridine form is more stable in the gas phase. However, the presence of substituents and solvent effects can significantly alter this balance. For this compound, the pyridone form is generally the predominant species in condensed phases.
| Tautomer | Structure | IUPAC Name | Key Features |
|---|---|---|---|
| Pyridinol Form | This compound | Aromatic ring; possesses a hydroxyl (-OH) group. | |
| Pyridone Form | 2-Bromo-6-methyl-1H-pyridin-4-one | Non-aromatic diene character; contains a carbonyl (C=O) group and an N-H bond. |
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound involves both the pyridine (B92270) ring and its substituents. The compound can undergo both oxidation and reduction reactions under appropriate conditions.
Oxidation: The pyridone/pyridinol ring is generally resistant to oxidation, but under strong oxidizing conditions, degradation can occur. The hydroxyl group of the pyridinol tautomer or the methyl group could potentially be oxidized. For instance, the hydroxymethyl group on a related compound, (2-Bromo-6-methylpyridin-4-yl)methanol, can be oxidized to a carboxylic acid.
Reduction: The bromine atom is the most likely site for reduction. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can be employed to achieve dehalogenation, yielding 6-methylpyridin-4-ol. This reaction proceeds via the reductive cleavage of the carbon-bromine bond. While specific electrochemical studies detailing the redox potentials of this compound are not widely documented, its behavior is expected to be analogous to other brominated pyridines.
Kinetic and Thermodynamic Studies of Key Chemical Reactions
Detailed kinetic and thermodynamic parameters for reactions involving this compound are not extensively reported in the literature. However, data from closely related isomers can provide insight into the expected energetic profiles of its reactions. For example, thermodynamic data has been reported for the oxidation and reduction of the isomer 4-Bromo-6-methylpyridin-2-ol. These values offer an approximation of the energies that might be associated with similar transformations of this compound.
| Reaction Type | ΔG (kJ/mol) | Activation Energy (kJ/mol) | Note |
|---|---|---|---|
| Hydroxyl Oxidation | -120.3 | 85.7 | Data for the isomer 4-Bromo-6-methylpyridin-2-ol. |
| Bromine Reduction | -95.2 | 72.4 |
Supramolecular Interactions and Self-Assembly Phenomena
The structure of this compound, particularly in its favored pyridone tautomeric form, is well-suited for engaging in a variety of non-covalent interactions that drive self-assembly.
Hydrogen Bonding: The most significant supramolecular interaction is hydrogen bonding. The pyridone tautomer possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of strong, centrosymmetric dimers or extended chains in the solid state and in non-polar solvents.
Halogen Bonding: The bromine atom at the C2 position can participate in halogen bonding. The region of positive electrostatic potential on the bromine atom (the σ-hole) can interact favorably with Lewis bases or nucleophiles like carbonyl oxygens or other halogen atoms.
π-π Stacking: The electron-deficient nature of the pyridine ring allows for π-π stacking interactions with other aromatic systems. In the solid state, these interactions can help to organize the molecules into layered structures.
| Interaction Type | Participating Groups | Description |
|---|---|---|
| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Primary interaction leading to dimerization and chain formation. |
| Halogen Bonding | C-Br (donor) | Directional interaction with Lewis bases, contributing to crystal packing. |
| π-π Stacking | Pyridine Ring | Attractive, non-covalent interaction between aromatic rings. |
Photochemical Reactivity and Degradation Pathways
Specific research on the photochemical reactivity and degradation of this compound is limited. However, the presence of a carbon-bromine bond suggests potential for photochemical reactions. Bromoaromatic compounds are known to undergo photolytic cleavage of the C-Br bond upon irradiation with ultraviolet (UV) light. This homolytic cleavage would generate a pyridinyl radical and a bromine radical. These highly reactive intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization, leading to a range of degradation products. The exact degradation pathway would be highly dependent on the reaction conditions, including the wavelength of light and the nature of the solvent.
Advanced Chemical and Material Science Applications Non Biological/non Clinical
Role as a Versatile Synthetic Scaffold for Complex Organic Molecules
Building Block in Multi-Component Reactions
No specific studies detailing the use of 2-Bromo-6-methylpyridin-4-ol as a reactant in multi-component reactions (MCRs) were identified. The unique combination of bromo, methyl, and hydroxyl functional groups suggests potential reactivity, but this has not been explicitly documented in the literature reviewed.
Precursor for Advanced Heterocyclic Systems
Although related brominated pyridine (B92270) derivatives are commonly used as precursors for creating more complex heterocyclic structures through cross-coupling reactions, specific research outlining the conversion of this compound into advanced heterocyclic systems could not be found. For instance, the related compound (2-Bromo-6-methylpyridin-4-yl)methanol is noted for its utility in synthesizing various heterocyclic compounds. Similarly, 4-Bromo-6-methylpyridin-2-ol is mentioned as a building block for complex heterocycles. However, this information is not directly applicable to this compound.
Utilization in Coordination Chemistry
The potential for this compound to act as a ligand for metal ions is plausible due to the presence of the pyridine nitrogen and the hydroxyl group. However, specific applications in this field are not documented.
Ligand Design for Metal Complexes and Organometallic Catalysis
There is no available literature describing the design or synthesis of metal complexes or organometallic catalysts where this compound serves as a ligand. Research in this area often focuses on related structures, such as the use of 2-Bromo-6-methylpyridine (B113505) to synthesize bidentate ligands like 6,6′-dimethyl-2,2′-bipyridine. sigmaaldrich.com Another study details the use of 2-Bromo-6-methylaminopyridine to create complex scaffolded ligands for stabilizing extended metal atom chains (EMACs). georgiasouthern.edu
Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers
No published research was found that documents the use of this compound as a linker or node in the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. The development of MOFs typically involves bifunctional or multifunctional organic linkers to create porous, crystalline structures, but the specific use of this compound has not been reported. nih.gov
Potential in Functional Materials Science
A search for applications of this compound in the field of functional materials science yielded no specific results. The properties that would make it suitable for applications in areas such as organic electronics, nonlinear optics, or as a component in functional polymers have not been investigated or reported in the available literature.
Precursor for Polymers and Functional Coatings
There is no publicly available scientific literature or patent information detailing the use of this compound as a monomer or precursor for the synthesis of polymers or for the creation of functional coatings.
Application in Optoelectronic and Sensing Devices
There is no publicly available scientific literature or patent information that describes the application of this compound in the fabrication or function of optoelectronic or sensing devices.
Advanced Analytical Methodologies for Detection and Quantification in Chemical Systems Excluding Biological/clinical Matrices
Chromatographic Separation Techniques (e.g., HPLC, GC-MS with advanced detectors)
Chromatographic techniques are fundamental for the separation and analysis of "2-Bromo-6-methylpyridin-4-ol" from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for this application.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of pyridine (B92270) derivatives. For compounds like "this compound", reversed-phase HPLC is a common approach. A suitable method could involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape and resolution. sielc.comsielc.com The hydrophilic nature of some pyridines can be addressed using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, allowing for the analysis of a wide range of acidic, basic, and neutral compounds without the need for ion-pairing reagents. helixchrom.com
Advanced detectors significantly enhance the capabilities of HPLC for the analysis of "this compound":
UV-Vis Detectors , including Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors, are widely used for their robustness and sensitivity to compounds containing chromophores. labinsights.nlthermofisher.com These detectors can acquire UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment.
Mass Spectrometry (MS) detectors provide high selectivity and sensitivity, allowing for the definitive identification and quantification of the target analyte based on its mass-to-charge ratio. helixchrom.com For MS-compatible applications, volatile buffers like formic acid are used in the mobile phase. sielc.comsielc.com
Charged Aerosol Detectors (CAD) offer near-universal detection for non-volatile and semi-volatile analytes, independent of their chromophoric properties. thermofisher.com
Fluorescence Detectors (FD) can be employed if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag, offering very high sensitivity and selectivity. labinsights.nl
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. While "this compound" may require derivatization to increase its volatility and thermal stability for GC analysis, the high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it a valuable tool. waters.comresearchgate.net Advanced MS detectors, such as tandem quadrupole mass spectrometry (MS/MS), can provide enhanced selectivity and sensitivity for the analysis of brominated compounds in complex matrices. waters.comnih.gov
Table 1: Overview of Chromatographic Techniques for this compound Analysis
| Technique | Stationary Phase Example | Mobile/Carrier Phase Example | Detector(s) | Key Advantages |
|---|---|---|---|---|
| HPLC | C18, Mixed-mode (e.g., Primesep) sielc.com | Acetonitrile/Water with Formic Acid | UV-Vis (DAD/PDA), MS, CAD, FLD | Versatile, suitable for non-volatile compounds, multiple detection options. |
| GC-MS | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (Quadrupole, ToF) | High separation efficiency, definitive identification, high sensitivity. |
Electrochemical Sensing and Detection Principles
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive compounds like "this compound". These techniques are based on the measurement of an electrical signal (current or potential) that arises from a chemical reaction at the surface of an electrode.
The electrochemical behavior of pyridine and its derivatives can be investigated using techniques such as cyclic voltammetry (CV). researchgate.net For quantitative analysis, differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often preferred due to their higher sensitivity and better resolution. The hydroxyl and bromo substituents on the pyridine ring are expected to influence the electrochemical properties of "this compound", making it a candidate for direct electrochemical detection.
The development of an electrochemical sensor for this compound would typically involve the use of a modified electrode to enhance sensitivity and selectivity. Common electrode materials include glassy carbon, carbon paste, and various nanomaterial-based composites. nih.govnih.gov For instance, graphene-based materials have been shown to be effective in the electrochemical sensing of pyridine and other nitrogen-containing compounds. researchgate.net The sensor's performance, including its linear range, limit of detection, and selectivity against potential interferences, would need to be thoroughly validated. nih.govscispace.com
Spectroscopic Detection and Quantification in Environmental or Industrial Samples
Spectroscopic techniques, particularly UV-Visible (UV-Vis) spectroscopy, can be employed for the direct detection and quantification of "this compound" in samples such as industrial process streams or wastewater, provided the sample matrix is not overly complex.
Pyridine and its derivatives exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.net The presence of substituents on the pyridine ring, such as the bromo, methyl, and hydroxyl groups in "this compound", will influence the position and intensity of these absorption maxima (λmax). researchgate.net For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of standard solutions of the compound at its λmax, following the Beer-Lambert law. researchgate.net
This method is relatively simple and rapid, making it suitable for routine monitoring. However, its selectivity can be limited in the presence of other compounds that absorb at similar wavelengths. In such cases, derivative spectroscopy or chemometric methods can be applied to resolve overlapping spectral signals. For in-line process monitoring in industrial settings, UV-Vis spectroscopy can be integrated as a Process Analytical Technology (PAT) tool to provide real-time concentration data. nih.gov
Advanced Hyphenated Techniques for Trace Analysis
For the trace analysis of "this compound" in complex matrices, advanced hyphenated techniques that couple a separation method with a powerful detection technique are indispensable.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful tool for the unambiguous structure elucidation of compounds in complex mixtures. mdpi.com In this technique, the eluent from an HPLC system is directly transferred to an NMR spectrometer. This allows for the acquisition of detailed structural information on the separated components, which is invaluable for the identification of unknown impurities or degradation products of "this compound" in industrial samples. Different operational modes, such as on-flow, stop-flow, and loop-storage, can be utilized depending on the analytical requirements. mdpi.com
Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of gas chromatography with the structural identification capabilities of infrared spectroscopy. As the separated components elute from the GC column, they pass through a light pipe in an FTIR spectrometer, and their vapor-phase infrared spectra are recorded. This technique is particularly useful for differentiating between isomers that may have similar mass spectra but different IR spectra, providing complementary information to GC-MS. ojp.gov
These hyphenated techniques provide a comprehensive analytical toolkit for the detailed characterization and trace-level quantification of "this compound" in a variety of non-biological chemical systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
